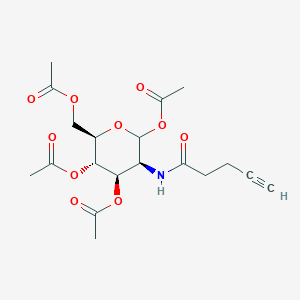

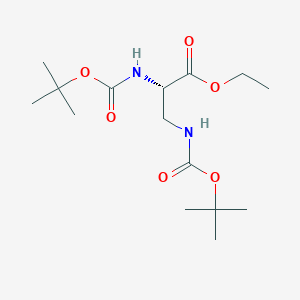

N–(4–Pentynoyl) mannosamine tetraacylated (Ac4ManNAl)

Overview

Description

N–(4–Pentynoyl) mannosamine tetraacylated (Ac4ManNAl) is a natural product derived from the hydrolysis of the sugar N-acetylmannosamine and is the major component of the sugar chain of the glycoprotein N-acetylglucosamine-6-sulfate. Ac4ManNAl is a versatile compound that has been used in a variety of scientific research applications. It is also known as N-acetyl-D-mannosamine tetra-acylated, N-acetyl-D-mannosamine-4-pentynoyl-tetraacetate, and N-acetyl-D-mannosamine-4-pentynoyl-tetraacetyl-L-glucosamine.

Scientific Research Applications

Metabolic Labeling and Glycoprotein Identification

N-(4-Pentynoyl)mannosamine is used for metabolically labeling sialylated glycoproteins in living animals, facilitating the identification of new biomarkers. This application is significant due to the role of sialic acids in host-pathogen recognition and as markers of embryonic and malignant tissues (Chang et al., 2009).

Biochemical Engineering of Sialic Acid

Synthetic N-acyl-modified D-mannosamines, such as N-(4-Pentynoyl)mannosamine, are metabolized to their respective N-acyl-modified neuraminic acids in vitro and in vivo. These compounds are incorporated into cell surface sialoglycoconjugates, revealing the crucial role of the N-acyl side chain of sialic acids for interaction with viruses and sialylated host cell receptors (Keppler et al., 2001).

Glycosylation Monitoring in Live Cells

Using FTIR spectroscopy, N-(4-Pentynoyl)mannosamine derivatives like tetraacetylated N-Azidoacetyl-D-Mannosamine (Ac4ManNAz) are used to monitor glycan metabolism in living cells. This method is quantitative and can be used for studying glycosylation and cell signaling (Phelan et al., 2020).

Sialic Acid Biosynthesis in Different Rat Organs

In rat studies, synthetic N-propanoyl precursors of N-(4-Pentynoyl)mannosamine have shown to modify the N-acyl moiety of neuraminic acid in vivo, demonstrating the potential for in vivo modification of sialic acids (Kayser et al., 1992).

Metabolic Glycoengineering

Metabolic glycoengineering experiments use short-chain fatty acid (SCFA)-hexosamine monosaccharide hybrid molecules, including N-(4-Pentynoyl)mannosamine derivatives. These compounds have been shown to separate metabolic flux from cytotoxicity and suppress the expression of cancer markers like MUC1 (Aich et al., 2008).

Magnetic Resonance Imaging of Macrophages

N-(4-Pentynoyl)mannosamine derivatives have been used to synthesize targetable copolymers for enhanced magnetic resonance imaging (MRI) of macrophages, showing potential for clinical MR imaging of macrophage-mediated malignancies (Zarabi et al., 2006).

Sialic Acid Metabolic Engineering for Neuroblastoma Therapy

Metabolic engineering using N-(4-Pentynoyl)mannosamine derivatives has been proposed as a strategy to reduce neuroblastoma progression and metastasis, increasing sensitivity to radiation and chemotherapeutics (Gnanapragassam et al., 2014).

properties

IUPAC Name |

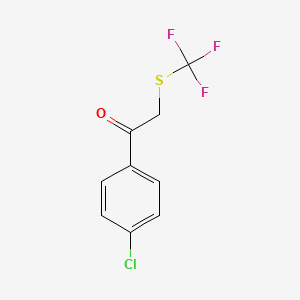

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16+,17-,18-,19?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODQGPKRSTUNAT-APCIHPPFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6318858.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318914.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318920.png)

![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)

![Calix[7]hydroquinone](/img/structure/B6318946.png)

![2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%](/img/structure/B6318957.png)